4-Nitrostilbene

Description

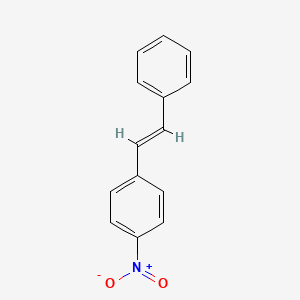

Structure

3D Structure

Properties

IUPAC Name |

1-nitro-4-[(E)-2-phenylethenyl]benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11NO2/c16-15(17)14-10-8-13(9-11-14)7-6-12-4-2-1-3-5-12/h1-11H/b7-6+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZISCOWXWCHUSMH-VOTSOKGWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=CC2=CC=C(C=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C/C2=CC=C(C=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801314725 | |

| Record name | trans-4-Nitrostilbene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801314725 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1694-20-8, 4003-94-5, 6624-53-9 | |

| Record name | trans-4-Nitrostilbene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1694-20-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Stilbene, 4-nitro-, (E)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001694208 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Nitrostilbene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004003945 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Nitrostilbene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=141579 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (E)-4-Nitrostilbene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=66821 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | cis-p-Nitrostilbene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=53390 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | trans-4-Nitrostilbene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801314725 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | p-nitrostilbene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.504 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-NITROSTILBENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3W1GSV923H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 4-Nitrostilbene

Introduction: The Significance of the Stilbene Scaffold

Stilbenoids, a class of naturally occurring phenolic compounds, and their synthetic analogs have garnered significant attention within the scientific community, particularly in the fields of medicinal chemistry and materials science. At the core of this class of molecules is the stilbene scaffold (1,2-diphenylethylene), a deceptively simple structure that offers a remarkable degree of chemical versatility. The introduction of various functional groups onto the phenyl rings can dramatically modulate the molecule's electronic, optical, and biological properties. 4-Nitrostilbene, characterized by the presence of a nitro group at the para position of one of the phenyl rings, serves as a key intermediate in the synthesis of a wide array of derivatives with potential applications in nonlinear optics, molecular electronics, and as precursors for pharmacologically active agents. This guide provides a comprehensive overview of the primary synthetic routes to this compound and the analytical techniques employed for its thorough characterization, offering field-proven insights for researchers, scientists, and drug development professionals.

Part 1: Synthetic Methodologies for this compound

The creation of the central carbon-carbon double bond in stilbene derivatives is the critical step in their synthesis. Several powerful olefination reactions have been developed and refined to achieve this transformation with high efficiency and stereoselectivity. This section will delve into the theoretical underpinnings and practical application of three cornerstone methods for the synthesis of this compound: the Wittig reaction, the Heck reaction, and the Horner-Wadsworth-Emmons reaction.

The Wittig Reaction: A Classic Approach to Alkene Synthesis

Discovered by Georg Wittig in 1954, the Wittig reaction is a Nobel Prize-winning method for the synthesis of alkenes from aldehydes or ketones and a phosphorus ylide (Wittig reagent). The reaction is lauded for its reliability and the high degree of regioselectivity in placing the double bond.

Mechanism and Rationale:

The Wittig reaction is initiated by the deprotonation of a phosphonium salt, in this case, benzyltriphenylphosphonium chloride, by a strong base to form a phosphorus ylide. This ylide, a resonance-stabilized carbanion, acts as a potent nucleophile. The nucleophilic carbon of the ylide then attacks the electrophilic carbonyl carbon of 4-nitrobenzaldehyde. This initial attack leads to the formation of a betaine intermediate, which subsequently cyclizes to a four-membered oxaphosphetane ring. The driving force of the reaction is the thermodynamically favorable fragmentation of the oxaphosphetane into the desired alkene (this compound) and the highly stable triphenylphosphine oxide. The stereochemical outcome of the Wittig reaction can be influenced by the nature of the ylide and the reaction conditions. For the synthesis of trans-stilbenes, non-stabilized ylides often yield a mixture of (E)- and (Z)-isomers, which can then be isomerized to the more stable trans-isomer.

Visualizing the Wittig Reaction Mechanism:

Caption: Mechanism of the Wittig reaction for this compound synthesis.

Experimental Protocol: Wittig Synthesis of this compound

-

Ylide Generation: In a round-bottom flask equipped with a magnetic stirrer, combine benzyltriphenylphosphonium chloride (1.1 eq) with 4-nitrobenzaldehyde (1.0 eq) in dichloromethane.

-

Reaction Initiation: Add a solution of aqueous sodium hydroxide (e.g., 10 M) to the flask and stir vigorously at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete (typically 1-2 hours), separate the organic layer. Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Isomerization (Optional but Recommended): To convert the (Z)-isomer to the more stable (E)-isomer, the crude product can be dissolved in a suitable solvent (e.g., dichloromethane or toluene), a catalytic amount of iodine added, and the solution exposed to light.

-

Purification: Remove the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol, to yield the desired this compound.

The Heck Reaction: A Palladium-Catalyzed Cross-Coupling Approach

The Heck reaction, a palladium-catalyzed carbon-carbon bond-forming reaction, is a powerful tool for the synthesis of substituted alkenes. This reaction, for which Richard F. Heck was a co-recipient of the 2010 Nobel Prize in Chemistry, involves the coupling of an unsaturated halide (or triflate) with an alkene in the presence of a base and a palladium catalyst.

Mechanism and Rationale:

The catalytic cycle of the Heck reaction begins with the oxidative addition of an aryl halide (e.g., 4-bromonitrobenzene or 4-iodonitrobenzene) to a palladium(0) complex, forming a palladium(II) species. This is followed by the coordination of the alkene (styrene) to the palladium center. A migratory insertion of the alkene into the aryl-palladium bond then occurs, forming a new carbon-carbon bond. The subsequent step is a β-hydride elimination, which releases the substituted alkene product (this compound) and a hydridopalladium complex. Finally, the base regenerates the active palladium(0) catalyst, allowing the cycle to continue.

Visualizing the Heck Reaction Mechanism:

Caption: Catalytic cycle of the Heck reaction for this compound synthesis.

Experimental Protocol: Heck Synthesis of this compound

-

Reaction Setup: In a reaction vessel, combine 4-bromonitrobenzene (1.0 eq), styrene (1.2 eq), a palladium catalyst such as palladium(II) acetate (1-5 mol%), a phosphine ligand like triphenylphosphine (2-10 mol%), and a base such as triethylamine or potassium carbonate in a suitable solvent (e.g., DMF, acetonitrile, or toluene).

-

Reaction Conditions: Heat the reaction mixture to a temperature typically ranging from 80 to 140 °C. The reaction progress can be monitored by TLC or GC-MS.

-

Work-up: After completion, cool the reaction mixture and filter to remove the catalyst and any inorganic salts. The filtrate can be diluted with an organic solvent and washed with water to remove the solvent and any remaining base.

-

Purification: Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.

The Horner-Wadsworth-Emmons (HWE) Reaction: A Stereoselective Alternative

The Horner-Wadsworth-Emmons (HWE) reaction is a modification of the Wittig reaction that utilizes phosphonate carbanions instead of phosphonium ylides. This reaction is particularly advantageous for the synthesis of (E)-alkenes with high stereoselectivity.

Mechanism and Rationale:

The HWE reaction begins with the deprotonation of a phosphonate ester, such as diethyl benzylphosphonate, using a base to generate a phosphonate carbanion. This carbanion is more nucleophilic and less basic than the corresponding Wittig ylide. The phosphonate carbanion then undergoes a nucleophilic addition to the carbonyl group of 4-nitrobenzaldehyde to form an intermediate. This intermediate eliminates a dialkylphosphate salt, which is water-soluble and easily removed, to yield the alkene. The HWE reaction generally favors the formation of the thermodynamically more stable (E)-alkene.

Visualizing the HWE Reaction Mechanism:

Caption: Mechanism of the Horner-Wadsworth-Emmons reaction.

Experimental Protocol: HWE Synthesis of this compound

-

Carbanion Formation: In a dry, inert atmosphere, add a base such as sodium hydride to a solution of diethyl benzylphosphonate in an anhydrous solvent like THF or DME. Stir the mixture at room temperature until the evolution of hydrogen gas ceases.

-

Aldehyde Addition: Cool the reaction mixture in an ice bath and add a solution of 4-nitrobenzaldehyde in the same anhydrous solvent dropwise.

-

Reaction Progression: Allow the reaction to warm to room temperature and stir until completion, as indicated by TLC analysis.

-

Work-up: Quench the reaction by the careful addition of water. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate and remove the solvent in vacuo. The crude product can be purified by column chromatography or recrystallization to afford pure (E)-4-nitrostilbene.

Part 2: Comprehensive Characterization of this compound

Once synthesized, the identity and purity of this compound must be unequivocally confirmed. A combination of spectroscopic and physical characterization techniques is employed for this purpose.

Visualizing the General Experimental Workflow:

Caption: General experimental workflow for this compound synthesis and characterization.

Spectroscopic and Physical Data

The following table summarizes the key characterization data for (E)-4-nitrostilbene.

| Technique | Parameter | Expected Value/Observation | Reference |

| ¹H NMR | Chemical Shift (δ) | ~8.20 (d, 2H, Ar-H ortho to NO₂), ~7.61 (d, 2H, Ar-H meta to NO₂), ~7.54 (d, 2H, Ar-H), ~7.39 (t, 2H, Ar-H), ~7.33 (t, 1H, Ar-H), ~7.25 (d, 1H, vinylic H), ~7.13 (d, 1H, vinylic H) | |

| Coupling Constant (J) | Vinylic protons: ~16.2 Hz (indicative of trans geometry) | ||

| ¹³C NMR | Chemical Shift (δ) | Signals corresponding to aromatic and vinylic carbons. The carbon bearing the nitro group will be downfield. | |

| Mass Spec (EI) | Molecular Ion (M⁺) | m/z = 225 | |

| Key Fragments | m/z = 178, 179 | ||

| Melting Point | ~157 °C | ||

| FT-IR | Wavenumber (cm⁻¹) | ~1500-1550 and ~1340-1350 (N-O stretching of nitro group), ~960-970 (C-H out-of-plane bend of trans-alkene) | |

| UV-Vis | λmax | Dependent on solvent, typically in the UV-A range due to the extended conjugation. |

In-depth Analysis

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is invaluable for confirming the trans geometry of the double bond, as evidenced by the large coupling constant (J ≈ 16 Hz) between the vinylic protons. The aromatic region of the spectrum will show distinct signals for the two phenyl rings, with the protons on the nitro-substituted ring appearing further downfield due to the electron-withdrawing nature of the nitro group. ¹³C NMR will complement this by showing the correct number of carbon signals and their expected chemical shifts.

-

Mass Spectrometry (MS): Electron ionization mass spectrometry (EI-MS) will show a clear molecular ion peak at m/z 225, corresponding to the molecular

An In-Depth Technical Guide to the Physicochemical Properties of 4-Nitrostilbene

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties of 4-Nitrostilbene, a key stilbenoid derivative with significant applications in materials science and as a synthetic intermediate in drug development. This document delves into the compound's structural, spectroscopic, and electronic characteristics, offering field-proven insights and detailed experimental protocols for its synthesis and characterization. The content is structured to provide researchers, scientists, and drug development professionals with a thorough understanding of this compound's behavior and to facilitate its application in their respective fields.

Introduction: The Significance of this compound

This compound, a derivative of stilbene, is characterized by the presence of a nitro group at the para position of one of the phenyl rings. This substitution pattern imparts a significant dipole moment and unique electronic properties to the molecule, making it a subject of interest for various applications. The extended π-conjugation across the stilbene backbone, coupled with the electron-withdrawing nature of the nitro group, gives rise to its characteristic spectroscopic and photochemical behaviors. Understanding these fundamental properties is crucial for leveraging this compound in the design of novel materials with applications in nonlinear optics and as a potential scaffold in medicinal chemistry. Research has also explored its genotoxic potential, highlighting the importance of a thorough understanding of its reactivity and interactions at a molecular level.

Molecular Identity and Core Physicochemical Properties

A foundational understanding of a molecule begins with its fundamental identifiers and physical characteristics. These properties are critical for handling, storage, and initial experimental design.

Chemical Structure and Nomenclature

-

IUPAC Name: 1-nitro-4-[(E)-2-phenylethenyl]benzene[1]

-

Synonyms: (E)-4-Nitrostilbene, trans-4-Nitrostilbene, p-Nitrostilbene[1]

-

Chemical Formula: C₁₄H₁₁NO₂[1]

-

Molecular Weight: 225.24 g/mol [1]

-

CAS Number: 1694-20-8 (for the trans-isomer)[1]

Table 1: Key Physicochemical Data for trans-4-Nitrostilbene

| Property | Value | Source |

| Melting Point | 157 °C | ChemicalBook |

| Boiling Point | 366.75 °C (rough estimate) | ChemicalBook |

| Appearance | Yellow crystalline solid | N/A |

| Solubility | Soluble in many organic solvents. Specific quantitative data is limited, but it is known to be recrystallized from ethanol. | General Knowledge |

Note: The majority of research and applications focus on the more stable trans-isomer.

Spectroscopic Characterization: A Window into Molecular Behavior

Spectroscopic techniques are indispensable for the structural elucidation and purity assessment of this compound. Each method provides a unique fingerprint of the molecule's electronic and vibrational states.

UV-Visible Spectroscopy

The UV-Vis spectrum of trans-4-Nitrostilbene is dominated by a strong absorption band in the near-UV region, which is attributed to a π → π* electronic transition within the conjugated stilbene system. The presence of the nitro group can influence the position and intensity of this absorption maximum (λmax). In nitrostilbene derivatives, an absorption band is typically observed at approximately 350 nm in acidic pH. The extended conjugation in the molecule allows for the delocalization of electrons, and the energy of this transition is sensitive to the solvent polarity.[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H and 13C NMR spectroscopy are powerful tools for confirming the structure of this compound and are particularly useful for distinguishing between the cis and trans isomers.

1H NMR (400 MHz, CDCl₃): The proton NMR spectrum of trans-4-Nitrostilbene exhibits characteristic signals for the aromatic and vinylic protons. The protons on the nitro-substituted phenyl ring are typically shifted downfield due to the electron-withdrawing effect of the NO₂ group. A key feature is the coupling constant between the two vinylic protons, which is typically around 16 Hz for the trans isomer, confirming the stereochemistry.

-

δ 8.20 (d, 2H): Protons ortho to the nitro group.

-

δ 7.61 (d, 2H): Protons meta to the nitro group.

-

δ 7.54 (d, 2H): Protons on the unsubstituted phenyl ring.

-

δ 7.39 (t, 2H): Protons on the unsubstituted phenyl ring.

-

δ 7.33 (t, 1H): Proton on the unsubstituted phenyl ring.

-

δ 7.25 (d, 1H, J = 16.2 Hz): Vinylic proton.

-

δ 7.13 (d, 1H, J = 16.2 Hz): Vinylic proton.[3]

13C NMR: The carbon NMR spectrum provides further structural confirmation, with the carbons of the nitro-substituted ring showing distinct chemical shifts.

Infrared (IR) Spectroscopy

The IR spectrum of this compound displays characteristic vibrational frequencies that correspond to its functional groups.

-

~3050 cm⁻¹: C-H stretching of the aromatic and vinylic protons.

-

~1590 cm⁻¹ and ~1490 cm⁻¹: C=C stretching of the aromatic rings.

-

~1500 cm⁻¹ and ~1340 cm⁻¹: Asymmetric and symmetric stretching of the nitro group (NO₂), respectively. These are strong and characteristic bands.[4]

-

~965 cm⁻¹: C-H out-of-plane bending of the trans-vinylic protons, a key diagnostic peak for the trans isomer.

Synthesis and Purification: From Benchtop to Application

The synthesis of this compound can be achieved through several established organic reactions. The choice of method often depends on the desired scale, stereoselectivity, and available starting materials.

Wittig Reaction: A Classic Approach

The Wittig reaction is a widely used method for the synthesis of alkenes from aldehydes and phosphorus ylides. For the synthesis of trans-4-Nitrostilbene, 4-nitrobenzaldehyde is reacted with the ylide generated from benzyltriphenylphosphonium chloride.

-

Ylide Generation: In a round-bottom flask, suspend benzyltriphenylphosphonium chloride in an appropriate solvent (e.g., dichloromethane).

-

Reaction with Aldehyde: Add 4-nitrobenzaldehyde to the suspension.

-

Base Addition: Slowly add a strong base (e.g., a 50% aqueous solution of sodium hydroxide) to the vigorously stirred mixture. The reaction is often biphasic.

-

Reaction Monitoring: Stir the reaction mixture at room temperature for a specified time (e.g., 30 minutes). Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After completion, dilute the reaction mixture with water and extract the product with an organic solvent (e.g., dichloromethane). Wash the organic layer with water and brine.

-

Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄), filter, and remove the solvent under reduced pressure.

-

Purification: The crude product, which may be a mixture of cis and trans isomers, is then purified by recrystallization, often from ethanol, to yield the more stable trans-4-Nitrostilbene.[5][6]

Caption: The Wittig reaction pathway for the synthesis of this compound.

Heck Reaction: A Palladium-Catalyzed Alternative

The Heck reaction offers a powerful method for carbon-carbon bond formation, typically between an unsaturated halide and an alkene, catalyzed by a palladium complex. For this compound synthesis, this could involve the reaction of 4-bromonitrobenzene with styrene.

-

Reaction Setup: In a reaction vessel, combine 4-bromonitrobenzene, styrene, a palladium catalyst (e.g., Pd(OAc)₂), a phosphine ligand (e.g., P(o-tol)₃), and a base (e.g., K₂CO₃) in a suitable solvent (e.g., DMF).[7]

-

Inert Atmosphere: Purge the reaction vessel with an inert gas (e.g., nitrogen or argon).

-

Heating: Heat the reaction mixture to a specified temperature (e.g., 100-140 °C) and stir for the required duration.

-

Reaction Monitoring: Monitor the progress of the reaction by TLC or GC-MS.

-

Work-up: After cooling to room temperature, dilute the reaction mixture with water and extract the product with an organic solvent.

-

Purification: Wash the organic layer, dry it, and concentrate it. Purify the crude product by column chromatography or recrystallization to obtain pure trans-4-Nitrostilbene.

Caption: Catalytic cycle of the Heck reaction for this compound synthesis.

Purification by Recrystallization

Recrystallization is a critical step to obtain high-purity this compound, particularly for applications in materials science and drug development where purity is paramount. Ethanol is a commonly used solvent for this purpose.

-

Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in a minimal amount of hot ethanol. Heat the mixture gently on a hot plate until the solid completely dissolves.

-

Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

-

Cooling and Crystallization: Allow the hot, clear solution to cool slowly to room temperature. As the solution cools, the solubility of this compound will decrease, leading to the formation of crystals. For maximum yield, the flask can be subsequently placed in an ice bath.

-

Crystal Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.

-

Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any residual soluble impurities.

-

Drying: Dry the crystals in a vacuum oven or by air drying to remove any remaining solvent.[8][9]

Solid-State Structure: Insights from X-ray Crystallography

The three-dimensional arrangement of molecules in the solid state is crucial for understanding a material's bulk properties. X-ray crystallography has provided detailed insights into the crystal structure of trans-4-Nitrostilbene.

The crystal structure of trans-4-nitrostilbene reveals that the molecule is nearly planar, with a slight twist between the two phenyl rings. The dihedral angle between the mean planes of the benzene rings is approximately 8.42°. The nitro group is almost coplanar with the attached benzene ring, with a small rotation of about 5.84°. In the crystal lattice, molecules are linked by weak C-H···O hydrogen bonds.[10]

Computational Insights: Understanding Electronic Properties

Computational chemistry provides a powerful lens to investigate the electronic structure and properties of molecules like this compound. Density Functional Theory (DFT) is a commonly employed method for such studies.

Frontier Molecular Orbitals (HOMO and LUMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's electronic transitions and reactivity. For this compound, the HOMO is typically localized on the stilbene backbone and the unsubstituted phenyl ring, while the LUMO is predominantly located on the nitro-substituted phenyl ring. The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is related to the molecule's electronic excitation energy and can be correlated with the λmax observed in the UV-Vis spectrum. A smaller HOMO-LUMO gap generally corresponds to a longer wavelength of absorption. This charge-transfer character from the stilbene backbone to the nitro-phenyl moiety is a defining feature of its electronic structure.[11][12]

Safety and Handling

This compound is a chemical that should be handled with appropriate safety precautions in a laboratory setting. It is advisable to consult the Safety Data Sheet (SDS) before use.

-

Handling: Use in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.

-

Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials.

Conclusion

This technical guide has provided a detailed examination of the physicochemical properties of this compound. From its fundamental molecular identity and spectroscopic fingerprints to its synthesis, purification, and solid-state structure, a comprehensive picture of this important stilbenoid has been presented. The inclusion of detailed experimental protocols and insights from computational studies aims to equip researchers with the necessary knowledge to effectively utilize this compound in their scientific endeavors. The unique combination of a conjugated stilbene core with a powerful electron-withdrawing nitro group ensures that this compound will continue to be a molecule of significant interest in the development of advanced materials and as a versatile building block in organic synthesis.

References

- 1. CID 139200415 | C56H44N4O8 | CID 139200415 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Thieme E-Books & E-Journals [thieme-connect.de]

- 3. 1-NITRO-4-((E)-STYRYL)-BENZENE(1694-20-8) 1H NMR spectrum [chemicalbook.com]

- 4. esisresearch.org [esisresearch.org]

- 5. benchchem.com [benchchem.com]

- 6. atc.io [atc.io]

- 7. researchgate.net [researchgate.net]

- 8. chem.hbcse.tifr.res.in [chem.hbcse.tifr.res.in]

- 9. benchchem.com [benchchem.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. wuxibiology.com [wuxibiology.com]

- 12. ajchem-a.com [ajchem-a.com]

An In-Depth Technical Guide to 4-Nitrostilbene for Advanced Research

This guide provides a comprehensive technical overview of 4-Nitrostilbene, a key organic compound with significant applications in materials science and drug development. Intended for researchers, scientists, and professionals in related fields, this document delves into the core chemical and physical properties, synthesis methodologies, and notable applications of this compound, with a focus on its isomeric forms.

Core Identification and Molecular Architecture

This compound, a derivative of stilbene, is characterized by the presence of a nitro group (-NO₂) attached to one of the phenyl rings. This substitution significantly influences the molecule's electronic properties and, consequently, its chemical behavior and applications. The compound primarily exists as two geometric isomers, (E) (trans) and (Z) (cis), which exhibit distinct physical properties and stability.

The fundamental details of this compound are summarized below:

| Identifier | (E)-4-Nitrostilbene | (Z)-4-Nitrostilbene |

| CAS Number | 1694-20-8[1][2] | 6624-53-9[3][4] |

| Molecular Formula | C₁₄H₁₁NO₂[1][5] | C₁₄H₁₁NO₂[3][4] |

| Molecular Weight | 225.24 g/mol [1][5] | 225.25 g/mol [3][4] |

| IUPAC Name | 1-nitro-4-[(E)-2-phenylethenyl]benzene[5] | 1-nitro-4-[(Z)-2-phenylethenyl]benzene |

The structural difference between the (E) and (Z) isomers lies in the spatial arrangement of the substituents around the carbon-carbon double bond. The (E) isomer, being thermodynamically more stable, is the more commonly studied form.

Caption: 2D structures of (E)- and (Z)-4-Nitrostilbene.

Physicochemical Properties

The physicochemical properties of this compound are crucial for its handling, application, and analysis. The properties of the more stable (E)-isomer are well-documented.

| Property | Value for (E)-4-Nitrostilbene |

| Melting Point | 155-158 °C |

| Boiling Point | 342.8 °C at 760 mmHg (Predicted)[3] |

| Density | 1.22 g/cm³ (Predicted)[3] |

| Appearance | Yellow crystalline solid |

| Solubility | Insoluble in water; soluble in organic solvents like ethanol, acetone, and chloroform. |

| Flash Point | 153.5 °C[3] |

Synthesis Protocols: A Scientist's Perspective

The synthesis of this compound can be achieved through several established organic reactions. The choice of method often depends on the desired isomer, required purity, and available starting materials. The Wittig and Heck reactions are two of the most prominent and reliable methods.

The Wittig Reaction: Precision in Alkene Synthesis

The Wittig reaction is a powerful tool for the stereoselective synthesis of alkenes from aldehydes or ketones and a phosphorus ylide.[6][7] The reaction's driving force is the formation of the highly stable triphenylphosphine oxide byproduct.[6] For the synthesis of this compound, this reaction typically involves the reaction of 4-nitrobenzaldehyde with a benzyl-derived phosphonium ylide.

Caption: Generalized workflow for the Wittig synthesis of this compound.

Experimental Protocol: Synthesis of (E)-4-Nitrostilbene via Wittig Reaction

-

Phosphonium Salt Preparation: In a round-bottom flask, dissolve benzyltriphenylphosphonium chloride in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).

-

Ylide Generation: Cool the solution to 0 °C in an ice bath. Add a strong base, such as n-butyllithium (n-BuLi) in hexanes, dropwise. The formation of the ylide is often indicated by a color change. Stir the mixture at this temperature for 30 minutes.

-

Reaction with Aldehyde: Dissolve 4-nitrobenzaldehyde in anhydrous THF and add it dropwise to the ylide solution at 0 °C.

-

Reaction Completion: Allow the reaction mixture to warm to room temperature and stir for several hours or until thin-layer chromatography (TLC) indicates the consumption of the starting aldehyde.

-

Work-up: Quench the reaction by the slow addition of water. Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to afford pure (E)-4-Nitrostilbene.

Causality Insight: The use of a non-stabilized ylide in this reaction generally favors the formation of the (Z)-isomer under salt-free conditions, while the presence of lithium salts can promote the formation of the thermodynamically more stable (E)-isomer. The choice of solvent and base is critical in controlling the stereoselectivity.

The Heck Reaction: Palladium-Catalyzed C-C Bond Formation

The Heck reaction, a palladium-catalyzed cross-coupling of an unsaturated halide with an alkene, provides another efficient route to stilbene derivatives.[8] For this compound synthesis, this typically involves the coupling of 4-bromonitrobenzene or 4-iodonitrobenzene with styrene in the presence of a palladium catalyst and a base.[9]

Experimental Protocol: Synthesis of (E)-4-Nitrostilbene via Heck Reaction

-

Reaction Setup: To a reaction vessel, add 4-bromonitrobenzene, styrene (typically in a slight excess), a palladium catalyst (e.g., palladium(II) acetate), a phosphine ligand (e.g., triphenylphosphine), and a base (e.g., triethylamine or sodium acetate).

-

Solvent Addition: Add a suitable solvent, such as N,N-dimethylformamide (DMF) or acetonitrile.

-

Reaction Conditions: Heat the mixture under an inert atmosphere to a temperature typically ranging from 80 to 120 °C. Monitor the reaction progress by TLC or gas chromatography (GC).

-

Work-up: After completion, cool the reaction mixture to room temperature and filter to remove the precipitated salts. Dilute the filtrate with water and extract with an organic solvent.

-

Purification: Wash the combined organic extracts, dry over an anhydrous salt, and concentrate in vacuo. Purify the residue by column chromatography or recrystallization to yield pure (E)-4-Nitrostilbene.

Self-Validating System: The progress of the Heck reaction can be reliably monitored by the disappearance of the starting materials and the appearance of the product spot on a TLC plate. The final product's identity and purity can be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Key Applications in Scientific Research

The unique electronic structure of this compound, featuring an electron-donating phenyl group and an electron-withdrawing nitrophenyl group connected by a conjugated π-system, gives rise to its interesting properties and applications.

Nonlinear Optics (NLO)

Substituted stilbenes, particularly those with push-pull electronic systems like this compound derivatives, are of significant interest in the field of nonlinear optics.[10][11] These molecules can exhibit large second-order nonlinear optical responses, making them candidates for applications in electro-optic modulation, frequency doubling, and other photonic technologies.[12][13] The non-centrosymmetric arrangement of these chromophores in a material is a key requirement for second-harmonic generation.[10]

Precursor in Drug Development and Biological Studies

Stilbene derivatives are a class of compounds with a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[14][15] this compound can serve as a versatile synthetic intermediate for the preparation of more complex, biologically active molecules. The nitro group can be readily reduced to an amino group, which can then be further functionalized to create a library of novel compounds for pharmacological screening. For instance, certain nitrostilbene derivatives have been investigated as potential anti-influenza virus agents.[16]

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

-

Hazard Classification: Harmful if swallowed.[17] May cause skin, eye, and respiratory irritation.

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[17] Work in a well-ventilated area or under a chemical fume hood.

-

Handling: Avoid formation of dust and aerosols.[17] Keep away from heat, sparks, and open flames.

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[17]

Always consult the Safety Data Sheet (SDS) for the most current and detailed safety information before handling this compound.[17][18]

Spectroscopic Characterization

The identity and purity of synthesized this compound are typically confirmed using a suite of spectroscopic techniques.

-

¹H NMR: The proton NMR spectrum provides information about the number and types of hydrogen atoms in the molecule. The coupling constants of the vinylic protons can be used to distinguish between the (E) and (Z) isomers.

-

¹³C NMR: The carbon NMR spectrum reveals the number of non-equivalent carbon atoms.

-

Infrared (IR) Spectroscopy: The IR spectrum shows characteristic absorption bands for the nitro group (typically around 1520 and 1340 cm⁻¹), the C=C double bond, and the aromatic rings.

-

UV-Vis Spectroscopy: The UV-Vis spectrum provides information about the electronic transitions within the conjugated system.

-

Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the compound.

References

- 1. (E)-4-Nitrostilbene [webbook.nist.gov]

- 2. (E)-4-Nitrostilbene [webbook.nist.gov]

- 3. Stilbene, 4-nitro-, (Z) | CAS#:6624-53-9 | Chemsrc [chemsrc.com]

- 4. cis-4-Nitrostilbene | CymitQuimica [cymitquimica.com]

- 5. CID 139200415 | C56H44N4O8 | CID 139200415 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. Heck reaction - Wikipedia [en.wikipedia.org]

- 9. BJOC - An effective Pd nanocatalyst in aqueous media: stilbene synthesis by Mizoroki–Heck coupling reaction under microwave irradiation [beilstein-journals.org]

- 10. Nonlinear optical properties of diaromatic stilbene, butadiene and thiophene derivatives - New Journal of Chemistry (RSC Publishing) DOI:10.1039/D1NJ00456E [pubs.rsc.org]

- 11. Recent advances in nonlinear optics for bio-imaging applications [oejournal.org]

- 12. A promising material for non-linear optics: observation of second harmonic generation from 4-[N-(4-carboxypentyl)-N-methylamino]-4′-nitrostilbene-coated substrates - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 13. A promising material for non-linear optics: observation of second harmonic generation from 4-[N-(4-carboxypentyl)-N-methylamino]-4′-nitrostilbene-coated substrates - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 14. Analytics, Properties and Applications of Biologically Active Stilbene Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 15. E-Stilbenes: General Chemical and Biological Aspects, Potential Pharmacological Activity Based on the Nrf2 Pathway [mdpi.com]

- 16. mdpi.com [mdpi.com]

- 17. chemicalbook.com [chemicalbook.com]

- 18. Page loading... [wap.guidechem.com]

A Senior Application Scientist's Guide to the Spectroscopic Analysis of 4-Nitrostilbene

This technical guide provides a comprehensive overview of the spectroscopic techniques used to characterize 4-Nitrostilbene, a key intermediate in the synthesis of dyes, pharmaceuticals, and fluorescent probes.[1] As a Senior Application Scientist, my objective is to not only present the data but also to elucidate the rationale behind the experimental choices and the interpretation of the resulting spectra. This document is intended for researchers, scientists, and drug development professionals who require a deep understanding of how Fourier-Transform Infrared (FTIR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Ultraviolet-Visible (UV-Vis) Spectroscopy are synergistically employed to confirm the structure and purity of (E)-4-Nitrostilbene.[2][3]

Molecular Structure and its Spectroscopic Implications

The structure of (E)-4-Nitrostilbene (C₁₄H₁₁NO₂) is characterized by a stilbene backbone, where two phenyl rings are connected by an ethylene bridge, with a nitro group (-NO₂) at the para position of one of the phenyl rings.[2][3][4] This specific arrangement of functional groups gives rise to a unique spectroscopic fingerprint. The key structural features that we will be probing are:

-

The Nitro Group (-NO₂): This strong electron-withdrawing group will produce intense, characteristic stretching vibrations in the FTIR spectrum. It also significantly influences the chemical shifts of nearby protons and carbons in the NMR spectra due to its deshielding effects.

-

The Conjugated π-System: The alternating double and single bonds across the entire molecule (phenyl-ethenyl-phenyl) create a large, conjugated system. This is responsible for the strong absorption in the UV-Vis region, giving the compound its characteristic yellow color.[1] This conjugation also influences the chemical shifts of the vinylic and aromatic protons and carbons in the NMR spectra.

-

The Phenyl Rings and the Ethenyl Bridge: The C-H and C=C bonds within these moieties will have distinct signals in both FTIR and NMR spectra. The trans configuration of the ethenyl protons results in a large coupling constant in the ¹H NMR spectrum, which is a key diagnostic feature.[1]

Vibrational Spectroscopy: FTIR Analysis

FTIR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

-

Sample Preparation: A small amount of this compound (1-2 mg) is finely ground with approximately 200 mg of dry potassium bromide (KBr) using an agate mortar and pestle. The KBr is transparent to infrared radiation and serves as a matrix.

-

Pellet Formation: The resulting mixture is transferred to a pellet press and compressed under high pressure to form a thin, transparent pellet.

-

Data Acquisition: The KBr pellet is placed in the sample holder of the FTIR spectrometer, and the spectrum is recorded. A background spectrum of a pure KBr pellet is also recorded and automatically subtracted from the sample spectrum to remove any interference from atmospheric CO₂ and water vapor.

Caption: Workflow for FTIR analysis of this compound using the KBr pellet method.

The FTIR spectrum of this compound will display a series of absorption bands that correspond to the vibrational frequencies of its functional groups.

| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |

| ~3100 - 3000 | Aromatic & Vinylic C-H stretch | Medium |

| ~1600 - 1585 | Aromatic C=C stretch | Medium |

| ~1520 & ~1345 | Asymmetric & Symmetric NO₂ stretch | Strong |

| ~1495 | Aromatic C=C stretch | Medium |

| ~965 | trans Vinylic C-H out-of-plane bend | Strong |

| ~850 - 750 | Aromatic C-H out-of-plane bend | Strong |

The values are approximate and can vary slightly based on the experimental conditions.

The most prominent and diagnostic peaks in the FTIR spectrum of this compound are the strong absorptions corresponding to the asymmetric and symmetric stretching of the nitro group, typically found around 1520 cm⁻¹ and 1345 cm⁻¹, respectively.[5][6] Another key feature is the strong band around 965 cm⁻¹, which is characteristic of the out-of-plane bending of the C-H bonds on a trans-disubstituted double bond, confirming the (E)-stereochemistry of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Carbon-Hydrogen Framework

NMR spectroscopy provides detailed information about the structure of a molecule by probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C.

-

Sample Preparation: Approximately 5-10 mg of this compound is dissolved in about 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube. Deuterated solvents are used because they do not produce a signal in the ¹H NMR spectrum.

-

Data Acquisition: The NMR tube is placed in the spectrometer. The magnetic field is shimmed to ensure homogeneity. ¹H NMR, ¹³C NMR, and other relevant experiments (like COSY) are then run.

Caption: Workflow for NMR analysis of this compound.

The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their connectivity.

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ~8.20 | Doublet | ~8.8 | 2 Protons, ortho to NO₂ group |

| ~7.61 | Doublet | ~8.8 | 2 Protons, meta to NO₂ group |

| ~7.54 | Multiplet | - | 2 Protons, ortho to styryl group |

| ~7.39 | Multiplet | - | 3 Protons, meta & para to styryl group |

| ~7.25 & ~7.13 | Doublet | ~16.2 | 2 Vinylic Protons (Ha, Hb) |

Data acquired in CDCl₃ at 400 MHz. Chemical shifts are approximate.[7]

The ¹H NMR spectrum of this compound is highly informative. The two doublets at ~8.20 ppm and ~7.61 ppm, each integrating to two protons, are characteristic of the protons on the nitro-substituted phenyl ring. The downfield shift is due to the strong electron-withdrawing effect of the nitro group. The protons on the unsubstituted phenyl ring appear as a multiplet between ~7.54-7.39 ppm. A key diagnostic feature is the pair of doublets for the two vinylic protons at ~7.25 and ~7.13 ppm. The large coupling constant of approximately 16.2 Hz is definitive proof of a trans relationship between these two protons.[7]

The ¹³C NMR spectrum provides information on the different types of carbon atoms in the molecule.

| Chemical Shift (δ, ppm) | Assignment |

| ~147.0 | Quaternary Carbon attached to NO₂ |

| ~144.0 | Quaternary Carbon of the ethenyl bridge |

| ~137.0 | Quaternary Carbon of the ethenyl bridge |

| ~130.0 - 124.0 | Aromatic and Vinylic CH Carbons |

Chemical shifts are approximate and depend on the solvent and field strength.[8]

In the ¹³C NMR spectrum, the carbon atom attached to the nitro group is significantly deshielded and appears far downfield (~147.0 ppm). The other quaternary carbons of the stilbene backbone also appear downfield. The remaining aromatic and vinylic carbons resonate in the typical region of ~130-124 ppm.

Electronic Spectroscopy: UV-Vis Analysis

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, which corresponds to the promotion of electrons from lower to higher energy orbitals. It is particularly useful for analyzing compounds with conjugated π-systems.

-

Solution Preparation: A stock solution of this compound is prepared by accurately weighing a small amount of the compound and dissolving it in a UV-grade solvent (e.g., ethanol or acetonitrile) in a volumetric flask. This solution is then serially diluted to a concentration that gives an absorbance reading between 0.1 and 1.0.

-

Data Acquisition: A quartz cuvette is filled with the diluted sample solution. A reference cuvette is filled with the pure solvent. Both are placed in the UV-Vis spectrophotometer, and the absorbance is measured over a range of wavelengths (e.g., 200-600 nm).

Caption: Workflow for UV-Vis analysis of this compound.

The extensive conjugation in this compound allows for a low-energy π → π* electronic transition, resulting in strong absorption in the near-UV or visible region.

| λₘₐₓ (nm) | Solvent | Electronic Transition |

| ~350 | Varies | π → π* |

The λₘₐₓ is highly dependent on solvent polarity.[9][10]

The UV-Vis spectrum of this compound is dominated by a strong absorption band with a maximum (λₘₐₓ) around 350 nm.[10] This absorption is due to the π → π* transition within the highly conjugated stilbene system. The position and intensity of this band are sensitive to the polarity of the solvent. In more polar solvents, the excited state can be stabilized, potentially leading to a shift in the absorption maximum.[9]

Conclusion

The combination of FTIR, NMR, and UV-Vis spectroscopy provides a complete and unambiguous characterization of this compound. FTIR confirms the presence of key functional groups, particularly the nitro group. ¹H and ¹³C NMR spectroscopy elucidate the precise carbon-hydrogen framework and confirm the trans stereochemistry of the double bond. Finally, UV-Vis spectroscopy verifies the presence of the extended conjugated π-system. By integrating the data from these three powerful analytical techniques, researchers can confidently verify the identity, purity, and structural integrity of this compound, which is crucial for its application in further research and development.

References

- 1. CAS 1694-20-8: trans-4-Nitrostilbene | CymitQuimica [cymitquimica.com]

- 2. CID 139200415 | C56H44N4O8 | CID 139200415 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. (E)-4-Nitrostilbene [webbook.nist.gov]

- 4. (E)-4-Nitrostilbene [webbook.nist.gov]

- 5. researchgate.net [researchgate.net]

- 6. FTIR and FTRaman spectra, assignments, ab initio HF and DFT analysis of 4-nitrotoluene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 1-NITRO-4-((E)-STYRYL)-BENZENE(1694-20-8) 1H NMR [m.chemicalbook.com]

- 8. Solved The 1H and 13C{1H} NMR spectra of | Chegg.com [chegg.com]

- 9. Solvent-polarity dependence of ultrafast excited-state dynamics of trans-4-nitrostilbene - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 10. researchgate.net [researchgate.net]

An In-Depth Technical Guide on the Cis-Trans Isomerization of 4-Nitrostilbene

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stilbenes, a class of diarylethenes, are fundamental structures in organic chemistry with profound implications in materials science and pharmacology. Their defining feature, the carbon-carbon double bond, gives rise to geometric isomerism, resulting in cis (Z) and trans (E) configurations. The transition between these isomers, known as cis-trans isomerization, can be induced by thermal or photochemical stimuli. This guide focuses on 4-nitrostilbene, a derivative where a nitro group (—NO₂) is substituted at the para position of one of the phenyl rings. The presence of this electron-withdrawing group significantly influences the molecule's electronic properties and, consequently, its isomerization behavior. Understanding and controlling the isomerization of this compound is crucial for applications ranging from molecular switches to the development of photosensitive materials.[1][2]

Mechanistic Insights into Isomerization

The isomerization of this compound can proceed through two distinct pathways: photochemical and thermal. Each mechanism involves different excited states and energy barriers, leading to varying efficiencies and product distributions.

Photochemical Isomerization: A Light-Driven Transformation

Photochemical isomerization is initiated by the absorption of a photon, which promotes the molecule from its ground electronic state (S₀) to an excited singlet state (S₁).[3] In this excited state, the rotational barrier around the central C=C bond is significantly reduced, facilitating the conversion between the cis and trans isomers.

The introduction of a nitro group can facilitate intersystem crossing to a triplet state (T₁), potentially opening up a triplet-mediated isomerization pathway.[4][5][6] The overall mechanism can be a mix of singlet and triplet pathways, with the dominant route depending on factors like solvent polarity and the presence of quenchers.[4][5]

A competing reaction to photochemical isomerization is photocyclization, which can lead to the formation of phenanthrene-type structures, particularly under prolonged irradiation.[7][8] This side reaction is an important consideration in experimental design.

Caption: Photochemical isomerization pathway of this compound.

Thermal Isomerization: A Heat-Induced Process

In contrast to the light-driven process, thermal isomerization occurs through the application of heat. This process typically favors the conversion of the thermodynamically less stable cis isomer to the more stable trans isomer. The reaction proceeds through a transition state where the p-orbitals of the central double bond are perpendicular, effectively breaking the pi bond and allowing for rotation. The energy required to overcome this barrier is known as the activation energy (Ea). Solvent polarity can significantly influence the kinetics of thermal isomerization.[9]

Experimental Protocols

Precise and reproducible experimental procedures are paramount for studying the isomerization of this compound. The following sections detail the synthesis of the isomers and the setup for inducing and monitoring their interconversion.

Synthesis of this compound Isomers

-

trans-4-Nitrostilbene: The trans isomer is often synthesized via the Wittig reaction, which generally yields the thermodynamically more stable trans product with high selectivity.[10][11] A common procedure involves the reaction of 4-nitrobenzaldehyde with benzyltriphenylphosphonium bromide in the presence of a strong base.[12]

-

cis-4-Nitrostilbene: The synthesis of the cis isomer is more challenging due to its lower thermodynamic stability. Methods like the hydrosilylation-protodesilylation of diarylalkynes can be employed to favor the formation of the cis product.[10] Alternatively, the cis isomer can be obtained by photochemical isomerization of the trans isomer followed by separation.

Photochemical Isomerization Workflow

A typical experimental setup for photochemical isomerization involves irradiating a solution of this compound with a light source of an appropriate wavelength.[3][13]

Caption: General workflow for a photochemical isomerization experiment.

Step-by-Step Protocol for Photochemical Isomerization:

-

Sample Preparation: Prepare a dilute solution of trans-4-nitrostilbene in a suitable solvent (e.g., hexane, ethanol, or acetonitrile) in a quartz cuvette or reaction vessel. The choice of solvent can influence the isomerization quantum yield.

-

Degassing: To minimize side reactions like oxidation, it is often advisable to degas the solution by bubbling an inert gas (e.g., nitrogen or argon) through it.[7]

-

Irradiation: Irradiate the solution with a light source that emits at a wavelength strongly absorbed by the trans isomer (typically in the UV-A region). Mercury vapor lamps or LEDs are commonly used.[13][14]

-

Monitoring: At regular time intervals, withdraw aliquots and analyze them using UV-Vis spectroscopy or HPLC to monitor the change in the concentrations of the cis and trans isomers.[7][15]

-

Photostationary State: Continue irradiation until the ratio of the isomers becomes constant, indicating that the photostationary state has been reached.[3]

-

Product Isolation and Characterization: After the reaction, the solvent can be evaporated, and the resulting mixture of isomers can be separated using techniques like column chromatography or preparative HPLC.[7] The purified isomers should be characterized by NMR and mass spectrometry to confirm their identity.[16]

Thermal Isomerization Procedure

-

Sample Preparation: Prepare a solution of predominantly cis-4-nitrostilbene in a suitable high-boiling point solvent (e.g., toluene or dimethyl sulfoxide).

-

Heating: Heat the solution to a specific temperature using a temperature-controlled oil bath or heating mantle.

-

Monitoring: Monitor the progress of the isomerization over time by taking aliquots and analyzing them by HPLC or UV-Vis spectroscopy.

-

Kinetic Analysis: By measuring the concentration of the cis isomer at different time points, the rate constant for the thermal isomerization can be determined. Performing the experiment at various temperatures allows for the calculation of the activation energy using the Arrhenius equation.[9][17]

Spectroscopic Analysis and Data

Spectroscopic techniques are indispensable for distinguishing between the cis and trans isomers of this compound and for quantifying their relative concentrations.

UV-Vis Spectroscopy

The trans and cis isomers of this compound exhibit distinct UV-Vis absorption spectra. The trans isomer, being more planar, generally has a higher molar absorptivity and a longer wavelength of maximum absorption (λmax) compared to the non-planar cis isomer.[18][19] This difference in absorption allows for the use of UV-Vis spectroscopy to monitor the isomerization process.

| Isomer | Typical λmax (in non-polar solvent) | Molar Absorptivity (ε) |

| trans-4-Nitrostilbene | ~350-380 nm | High |

| cis-4-Nitrostilbene | Shorter wavelength than trans | Lower than trans |

Note: Exact values are solvent-dependent.[20]

NMR Spectroscopy

¹H NMR spectroscopy is a powerful tool for differentiating between the cis and trans isomers. The vinyl protons of the double bond have characteristic chemical shifts and coupling constants (J-values). For trans isomers, the coupling constant between the vinyl protons is typically larger (around 16 Hz) than for cis isomers (around 12 Hz).[21]

Quantitative Analysis: Quantum Yield Determination

The efficiency of a photochemical reaction is quantified by its quantum yield (Φ), which is the number of molecules undergoing a specific event (e.g., isomerization) for each photon absorbed.[22] The quantum yield for trans to cis isomerization (Φt→c) and cis to trans isomerization (Φc→t) can be determined by measuring the change in isomer concentrations as a function of the number of photons absorbed. This requires careful measurement of the light intensity, often using chemical actinometry.[14]

Conclusion

The cis-trans isomerization of this compound is a rich area of study with significant implications for the design of molecular devices and photosensitive materials. A thorough understanding of the underlying photochemical and thermal mechanisms, coupled with robust experimental protocols and analytical techniques, is essential for researchers and developers in this field. This guide provides a comprehensive overview of these core aspects, serving as a foundational resource for further investigation and application.

References

- 1. CAS 1694-20-8: trans-4-Nitrostilbene | CymitQuimica [cymitquimica.com]

- 2. [PDF] Progress on Cis-Trans Isomerization Reactions of Stilbenes | Semantic Scholar [semanticscholar.org]

- 3. benchchem.com [benchchem.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. The cis—trans isomerization of nitrostilbenes XV: mixed singlet and triplet mechanism for trans → cis photoisomerization of 4-nitro-4′-dialkylaminostilbenes in non-polar solvents | Semantic Scholar [semanticscholar.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. benchchem.com [benchchem.com]

- 8. Photochemical Oxidative Cyclisation of Stilbenes and Stilbenoids—The Mallory-Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 9. longdom.org [longdom.org]

- 10. Synthetic approaches toward stilbenes and their related structures - PMC [pmc.ncbi.nlm.nih.gov]

- 11. application.wiley-vch.de [application.wiley-vch.de]

- 12. Redetermination of 4-nitrostilbene - PMC [pmc.ncbi.nlm.nih.gov]

- 13. scribd.com [scribd.com]

- 14. researchgate.net [researchgate.net]

- 15. benchchem.com [benchchem.com]

- 16. Stability and Photoisomerization of Stilbenes Isolated from the Bark of Norway Spruce Roots - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Kinetics and Energetics of Thermal Cis-Trans Isomerization of a Resonance-Activated Azobenzene in BMIM-Based Ionic Liquids for PF6−/Tf2N− Comparison - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. real.mtak.hu [real.mtak.hu]

- 21. 1-NITRO-4-((E)-STYRYL)-BENZENE(1694-20-8) 1H NMR spectrum [chemicalbook.com]

- 22. Determining the Photoisomerization Quantum Yield of Photoswitchable Molecules in Solution and in the Solid State - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of 4-Nitrostilbene Derivatives

Introduction: The Significance of the 4-Nitrostilbene Scaffold

Stilbene (1,2-diphenylethene) and its derivatives represent a class of organic compounds of immense interest to the scientific community, particularly those involved in materials science and drug discovery. The stilbene core, with its conjugated system of two aromatic rings linked by an ethylene bridge, gives rise to unique photochemical and photophysical properties, making these compounds valuable as dyes, optical brighteners, and components of organic light-emitting diodes (OLEDs).[1]

From a pharmaceutical perspective, numerous stilbene derivatives, both naturally occurring and synthetic, exhibit a wide spectrum of biological activities, including anticancer, antioxidant, anti-inflammatory, and cardioprotective effects.[1][2] The naturally occurring stilbenoid resveratrol, found in grapes and red wine, is a well-known example that has spurred extensive research into the therapeutic potential of this class of molecules.[2][3] The this compound scaffold, in particular, serves as a crucial building block in the synthesis of various biologically active molecules and functional materials. The electron-withdrawing nature of the nitro group significantly influences the electronic properties of the stilbene backbone, often enhancing its biological activity or providing a handle for further chemical modifications.

The limited availability of many stilbene derivatives from natural sources necessitates the development of robust and versatile synthetic methodologies.[1] This guide provides a comprehensive overview of the core synthetic strategies for preparing this compound derivatives, with a focus on the underlying principles that govern these reactions. It is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of the practical and mechanistic aspects of stilbene synthesis.

Core Synthetic Methodologies for this compound Derivatives

The synthesis of this compound derivatives can be broadly approached through two main categories of reactions: olefination reactions and palladium-catalyzed cross-coupling reactions. This guide will delve into the four most prominent methods: the Wittig reaction, the Horner-Wadsworth-Emmons (HWE) reaction, the Heck reaction, and the Perkin reaction. Each method offers distinct advantages and is governed by specific mechanistic principles that dictate the choice of reagents and reaction conditions.

The Wittig Reaction: A Classic Approach to Alkene Synthesis

The Wittig reaction is a cornerstone of organic synthesis for the formation of carbon-carbon double bonds from carbonyl compounds.[2] It involves the reaction of an aldehyde or ketone with a phosphorus ylide, also known as a Wittig reagent, to yield an alkene and triphenylphosphine oxide.

Mechanistic Insights and Rationale for Experimental Choices

The Wittig reaction typically proceeds through a concerted [2+2] cycloaddition mechanism, forming an oxaphosphetane intermediate that subsequently fragments to the alkene and triphenylphosphine oxide. The nature of the phosphorus ylide is a critical determinant of the reaction's stereochemical outcome.

-

Unstabilized Ylides: These ylides, typically bearing alkyl or hydrogen substituents, are highly reactive and tend to form the Z-alkene (cis) predominantly. The reaction is kinetically controlled, with the rapid and irreversible formation of the oxaphosphetane leading to the less thermodynamically stable cis isomer.

-

Stabilized Ylides: Ylides stabilized by electron-withdrawing groups (e.g., carbonyl, ester, or nitro groups) are less reactive and their reactions are often reversible. This allows for equilibration to the more thermodynamically stable E-alkene (trans), which is typically the major product. For the synthesis of most this compound derivatives, where the trans isomer is often desired for its greater biological activity and thermodynamic stability, the use of a stabilized or semi-stabilized ylide is advantageous.[1]

The choice of base for generating the ylide from the corresponding phosphonium salt is also crucial. Strong bases like n-butyllithium (n-BuLi) or sodium hydride (NaH) are required for unstabilized ylides, while weaker bases such as potassium carbonate or even sodium hydroxide can be employed for stabilized ylides.

Experimental Workflow: Wittig Reaction

References

An In-depth Technical Guide to the Quantum Yield of 4-Nitrostilbene and Its Derivatives

This guide provides a comprehensive technical overview of the quantum yield of 4-nitrostilbene and its derivatives, intended for researchers, scientists, and professionals in drug development. We will explore the fundamental principles governing the photophysical behavior of these molecules, detail experimental methodologies for quantum yield determination, and analyze the key factors influencing their emissive properties.

Introduction: The Significance of this compound and Quantum Yield

This compound and its derivatives constitute a class of organic molecules that have garnered significant interest due to their intriguing photophysical and photochemical properties. The presence of an electron-withdrawing nitro group (-NO2) in conjugation with the stilbene backbone gives rise to unique electronic characteristics. When an electron-donating group is also present, a "push-pull" system is formed, leading to pronounced intramolecular charge transfer (ICT) upon photoexcitation. These characteristics make them valuable in various applications, including nonlinear optics and as fluorescent probes.

The quantum yield (Φ) is a critical parameter that quantifies the efficiency of a particular photoprocess. It is defined as the ratio of the number of photons emitted (or molecules undergoing a specific photoreaction) to the number of photons absorbed. For fluorescent molecules, the fluorescence quantum yield (Φf) indicates the probability of an excited molecule returning to the ground state via photon emission. Understanding and controlling the quantum yield is paramount for designing molecules with desired optical properties for specific applications.

Fundamental Principles: A Look into the Excited State

To comprehend the factors governing the quantum yield of this compound and its derivatives, it is essential to understand the various de-excitation pathways available to a molecule after it absorbs a photon. The Jablonski diagram provides a visual representation of these electronic and vibrational energy levels and the transitions between them.

The Jablonski Diagram and Photophysical Pathways

Upon absorption of a photon, a molecule is promoted from its ground electronic state (S₀) to an excited singlet state (S₁). From the S₁ state, the molecule can relax back to the ground state through several competing pathways:

-

Fluorescence: Radiative decay from S₁ to S₀, emitting a photon. This is a spin-allowed transition and typically occurs on the nanosecond timescale.

-

Internal Conversion (IC): A non-radiative transition between electronic states of the same spin multiplicity (e.g., S₁ to S₀).

-

Vibrational Relaxation: Non-radiative dissipation of excess vibrational energy within the same electronic state.

-

Intersystem Crossing (ISC): A non-radiative transition between electronic states of different spin multiplicities (e.g., S₁ to a triplet state, T₁).

-

Phosphorescence: Radiative decay from an excited triplet state (T₁) to the ground singlet state (S₀). This is a spin-forbidden transition and occurs on a much longer timescale (microseconds to seconds).

For this compound and its derivatives, a significant competing process is trans-cis photoisomerization , which involves rotation around the central double bond in the excited state. This isomerization is an efficient non-radiative decay pathway that often leads to a low fluorescence quantum yield.

Caption: A simplified Jablonski diagram illustrating key photophysical processes.

Experimental Determination of Fluorescence Quantum Yield

The most common and reliable method for determining the fluorescence quantum yield is the comparative method. This technique involves comparing the fluorescence intensity of the sample of interest to that of a standard with a known quantum yield.

The Comparative Method: A Step-by-Step Protocol

This protocol outlines the comparative method, which offers high accuracy by creating a calibration curve.

1. Selection of a Suitable Standard:

- Choose a reference compound with a well-documented and stable quantum yield.

- The absorption and emission spectra of the standard should ideally be in a similar spectral region to the sample.

- The standard should be soluble in the same solvent as the sample to avoid complications from different refractive indices.

2. Preparation of a Series of Dilutions:

- Prepare a series of solutions of both the sample and the standard at different concentrations.

- The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to minimize inner filter effects.

3. Measurement of Absorbance:

- Using a UV-Vis spectrophotometer, measure the absorbance of each solution at the chosen excitation wavelength.

4. Measurement of Fluorescence Emission:

- Using a spectrofluorometer, record the fluorescence emission spectrum for each solution, ensuring the excitation wavelength is the same as that used for the absorbance measurements.

- Maintain identical experimental conditions (e.g., excitation and emission slit widths, detector voltage) for all measurements of the sample and the standard.

5. Data Analysis:

- Integrate the area under the fluorescence emission curve for each spectrum.

- For both the sample and the standard, plot the integrated fluorescence intensity versus the absorbance at the excitation wavelength.

- The resulting plots should be linear, and the slope of each line should be determined.

6. Calculation of the Quantum Yield:

- The quantum yield of the sample (Φ_S) can be calculated using the following equation:

start [label="Start", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];

select_std [label="Select Standard with Known Φ"];

prep_sol [label="Prepare Dilute Solutions\n(Sample & Standard)"];

measure_abs [label="Measure Absorbance at λex"];

measure_fluo [label="Measure Fluorescence at λex"];

integrate [label="Integrate Fluorescence Intensity"];

plot [label="Plot Integrated Intensity vs. Absorbance"];

calculate [label="Calculate Slopes (mS, mR)"];

final_calc [label="Calculate Sample Φ using Comparative Equation"];

end [label="End", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];

start -> select_std;

select_std -> prep_sol;

prep_sol -> measure_abs;

measure_abs -> measure_fluo;

measure_fluo -> integrate;

integrate -> plot;

plot -> calculate;

calculate -> final_calc;

final_calc -> end;

}

Caption: Workflow for determining fluorescence quantum yield via the comparative method.

Factors Influencing the Quantum Yield of this compound and Its Derivatives

The quantum yield of this compound and its derivatives is highly sensitive to their molecular structure and environment.

Substituent Effects

The nature and position of substituents on the stilbene backbone have a profound impact on the photophysical properties.

-

Push-Pull Systems: The introduction of an electron-donating group (e.g., -N(CH₃)₂) at the 4'-position, creating a "push-pull" chromophore like 4-(N,N-dimethylamino)-4′-nitrostilbene (DANS), leads to a significant intramolecular charge transfer (ICT) character in the excited state. This can enhance fluorescence, but the efficiency is highly dependent on the environment.

-

Steric Effects: Bulky substituents can influence the planarity of the molecule, which in turn affects the extent of π-conjugation and the energy of the excited states. This can modulate the emission properties and the efficiency of photoisomerization.

Solvent Effects

The surrounding solvent medium plays a crucial role in dictating the de-excitation pathways and, consequently, the quantum yield.

-

Solvent Polarity: For "push-pull" nitrostilbenes, increasing solvent polarity can stabilize the highly polar ICT excited state. This stabilization can lower the energy gap between the excited and ground states, which may increase the rate of non-radiative decay processes like internal conversion, leading to a decrease in the fluorescence quantum yield.

-

Specific Solute-Solvent Interactions: Hydrogen bonding between the solvent and the nitro group or other substituents can also influence the excited-state dynamics and the resulting quantum yield.

Photophysics of a Key Derivative: 4-(N,N-Dimethylamino)-4′-nitrostilbene (DANS)

DANS is a prototypical "push-pull" nitrostilbene and has been extensively studied. Its photophysical properties, particularly its fluorescence quantum yield, are highly sensitive to the solvent environment.